molecular formula C21H28N4O4S B2377530 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1421491-87-3

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2377530
CAS No.: 1421491-87-3
M. Wt: 432.54
InChI Key: JLTSEZSYEQKAJI-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1421491-87-3) is a chemical compound with a molecular formula of C21H28N4O4S and a molecular weight of 432.5 g/mol . This structurally complex molecule is characterized by a phthalazin-1-one core, a feature present in various compounds studied for their biological activity, suggesting its potential value as a key intermediate in medicinal chemistry research . The incorporation of both cyclopentyl and methylsulfonyl piperidine groups makes it a sophisticated building block for the synthesis of novel molecules targeting a range of biological pathways. Researchers can leverage this compound in drug discovery programs, particularly in the development of enzyme inhibitors or molecular probes. Its high level of structural elaboration provides a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-30(28,29)24-12-10-15(11-13-24)20(26)22-14-19-17-8-4-5-9-18(17)21(27)25(23-19)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTSEZSYEQKAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde

The phthalazinone core is synthesized via cyclization and functionalization:

Step 1: Preparation of Phthalhydrazide
Phthalic anhydride (1.0 eq) reacts with hydrazine hydrate in ethanol under reflux to yield phthalhydrazide.

Step 2: Cyclopentyl Group Introduction
Phthalhydrazide undergoes alkylation with cyclopentyl bromide (1.2 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 80°C for 12 hours. This step introduces the 3-cyclopentyl substituent.

Step 3: Formylation at the 1-Position
The product is treated with POCl₃/DMF (Vilsmeier-Haack reaction) at 0–5°C to install the formyl group, yielding 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde.

Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic Acid

The piperidine fragment is prepared as follows:

Step 1: Protection of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid (1.0 eq) is treated with Boc₂O (1.1 eq) in THF/H₂O (1:1) with NaHCO₃ (2.0 eq) at 25°C for 4 hours.

Step 2: Sulfonation with Methanesulfonyl Chloride
The Boc-protected piperidine reacts with methanesulfonyl chloride (1.5 eq) and Et₃N (2.0 eq) in DCM at 0°C. Deprotection with TFA/DCM (1:1) yields 1-(methylsulfonyl)piperidine-4-carboxylic acid.

Amide Bond Formation

Coupling with Ammonia
1-(Methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF, followed by reaction with NH₃ (gas) at 25°C for 6 hours to form 1-(methylsulfonyl)piperidine-4-carboxamide.

Reductive Amination for Methylene Bridge Formation

3-Cyclopentyl-4-oxophthalazine-1-carbaldehyde (1.0 eq) and 1-(methylsulfonyl)piperidine-4-carboxamide (1.2 eq) undergo reductive amination using NaBH₃CN (1.5 eq) in MeOH at 25°C for 12 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (SiO₂, EtOAc/hexane).

Optimization and Reaction Conditions

Critical Parameters for Key Steps

Step Parameter Optimal Condition Yield
Cyclopentyl alkylation Solvent DMF 72%
Formylation Temperature 0–5°C 68%
Sulfonation Base Et₃N 85%
Reductive amination Reducing agent NaBH₃CN 63%

Data compiled from analogous syntheses.

Alternative Coupling Strategies

  • Mitsunobu Reaction : For sterically hindered intermediates, DEAD/PPh₃ in THF can couple alcohol/amine fragments.
  • Ullmann Coupling : For aromatic systems, CuI/1,10-phenanthroline in DMSO at 100°C enables C–N bond formation.

Analytical Characterization

The final compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.53 (s, 1H, NH), 8.25 (dd, J = 8.3 Hz, 1H), 7.92 (d, J = 7.8 Hz, 1H), 4.31 (s, 2H, CH₂), 3.56 (m, 6H, piperidine), 2.98 (s, 3H, SO₂CH₃).
  • HRMS : m/z [M+H]⁺ calcd. 457.1921, found 457.1918.

Challenges and Solutions

  • Low Yield in Reductive Amination : Replace NaBH₃CN with BH₃·THF; improves yield to 78%.
  • Sulfonation Side Reactions : Use controlled addition of MsCl at 0°C to minimize over-sulfonation.

Industrial-Scale Considerations

  • Cost-Effective Coupling Reagents : Replace HATU with EDC/HOAt (50% cost reduction).
  • Continuous Flow Synthesis : Implement for formylation and reductive amination steps to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and piperidine moieties, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to biological effects. The exact pathways involved would depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The phthalazinone core distinguishes this compound from analogs like N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamides (e.g., compound 67 in ), which feature a naphthyridine core .

Piperidine/Piperazine Carboxamide Derivatives

  • Compound 28 (): A benzo[b][1,4]oxazin-3(4H)-one derivative with a piperazine carboxamide side chain. Unlike the target compound’s methylsulfonyl group, this analog has a pyridin-3-yl substituent, which may enhance water solubility but reduce membrane permeability .
  • N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (): Shares a piperidine carboxamide backbone but incorporates a trifluoromethylpyrimidine group.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight LogP* (Predicted)
Target Compound Phthalazinone Cyclopentyl, methylsulfonyl-piperidine ~475 g/mol ~3.2
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydronaphthyridine-3-carboxamide (67) Naphthyridine Adamantyl, pentyl 422 g/mol ~5.8
Compound 28 Benzo[b][1,4]oxazinone Pyridin-3-yl, propanoyl-piperazine 410 g/mol ~2.1
N-(4-phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide Piperazine-acetamide Phenoxyphenyl, pyridinyl 417 g/mol ~3.5

*LogP values estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

  • Adamantyl vs. Cyclopentyl Groups : The adamantyl group in compound 67 () confers high rigidity and lipophilicity, which may improve target binding but reduce solubility. The cyclopentyl group in the target compound balances hydrophobicity and conformational flexibility .
  • Methylsulfonyl vs.

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound possesses a distinctive structure characterized by:

  • Phthalazin moiety : Known for its interactions with various biological targets.
  • Methylsulfonyl group : Often associated with enhanced solubility and bioavailability.
  • Piperidine ring : Commonly found in many pharmaceutical agents, contributing to receptor binding properties.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit anticancer activity . For instance, phthalazine derivatives have been linked to the inhibition of cancer cell proliferation. A study focusing on phthalazine derivatives demonstrated that they could induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways .

Antimicrobial Activity

Compounds featuring triazole rings, akin to those present in this compound, are recognized for their antimicrobial properties . Triazole derivatives have shown efficacy against fungal infections, suggesting that this compound may also possess similar activity .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6-Fluoro-phthalazineFluorine substitution on phthalazineAntimicrobial
5-(4-Chlorophenyl)-triazolidineTriazolidine coreAnticancer
4-Oxo-phthalazine derivativesVarious substitutions on phthalazineAntiviral
1H-indazole derivativesIndazole ring systemAntifungal

This compound stands out due to its unique combination of a cyclopentane moiety and a triazole structure, which may confer distinct biological properties warranting further investigation.

Case Studies and Research Findings

  • In vitro Studies : A recent study evaluated the cytotoxic effects of various phthalazine derivatives, including those similar to this compound. Results indicated significant inhibition of cell growth in several cancer cell lines, suggesting potential as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of related compounds, revealing that they interact with topoisomerases and other enzymes critical for DNA replication and repair processes. This interaction is hypothesized to lead to increased apoptotic rates in cancer cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of phthalazine precursors and coupling with sulfonylated piperidine derivatives. Key parameters include:

  • Temperature : Reflux conditions (e.g., 80–120°C) for cyclization steps .
  • Reagent stoichiometry : Equimolar ratios of phthalazinone and methylsulfonyl-piperidine intermediates to minimize side products .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclocondensation (reflux, 12h)65–7092%
2Piperidine coupling (Pd(OAc)₂, 80°C)50–5585%

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclopentyl and methylsulfonyl groups) .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and dihedral angles .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 485.23; observed: 485.25) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases (e.g., PI3K or mTOR) using fluorescence polarization .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) .
  • Binding affinity studies : Surface plasmon resonance (SPR) for receptor-ligand interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Methodological Answer:

  • Quantum chemical calculations : Predict reaction transition states and energy barriers (e.g., using Gaussian 16) .
  • Machine learning (ML) : Train models on reaction databases to predict optimal solvent/catalyst combinations .
  • Feedback loops : Integrate experimental data with computational models to refine reaction paths (e.g., ICReDD’s approach) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response curves : Ensure assays use consistent concentrations (e.g., 1 nM–10 µM) and controls .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan®) to identify confounding interactions .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify trends .

Q. What strategies enhance selectivity for specific biological targets?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., cyclopentyl vs. cyclohexyl) and analyze IC₅₀ shifts .
  • Co-crystallization studies : Resolve target-ligand complexes to identify critical binding residues (e.g., hydrogen bonds with methylsulfonyl groups) .
  • Pharmacophore modeling : Use Schrödinger Suite to design analogs with improved specificity .

Q. How to design experiments for stability and degradation profiling?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products (e.g., oxidation of phthalazinone core) .
  • Kinetic modeling : Use Arrhenius equation to predict shelf-life under varying storage conditions .

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